Amyloid beta-peptide (1-40) rat

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

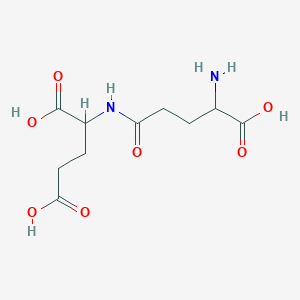

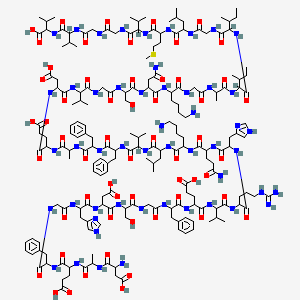

Amyloid beta-peptide (1-40) rat is a peptide fragment derived from the amyloid precursor protein. This peptide is composed of 40 amino acids and is known to accumulate as insoluble extracellular deposits around neurons, leading to the formation of senile plaques associated with Alzheimer’s disease . The peptide is used extensively in research to study the pathogenesis of Alzheimer’s disease and other neurodegenerative disorders.

Wirkmechanismus

Target of Action

The primary targets of Amyloid Beta-Peptide (1-40) Rat are neuronal receptors, including subtypes of acetylcholine and glutamatergic receptors . Additionally, insulin, amylin, and the receptor for advanced glycation end products could be potential targets for soluble this compound oligomer-mediated neurotoxicity .

Mode of Action

This compound interacts with its targets, leading to a series of changes. For instance, it increases the influx of calcium ions, which can induce neurodegeneration in the rat hippocampal neurons of the CA1 subfield . It also induces apoptosis , a process of programmed cell death that may contribute to the neurodegenerative effects observed in Alzheimer’s disease.

Biochemical Pathways

This compound affects several biochemical pathways. It is generated from the amyloid precursor protein (APP) through a process known as amyloidogenic pathway . This involves the cleavage of APP by beta-secretase (BACE1) and gamma-secretase, resulting in the formation of this compound . The peptide can then aggregate and deposit around neurons, leading to the formation of senile plaques associated with Alzheimer’s disease .

Pharmacokinetics

It is known that the peptide can aggregate and deposit in the brain after secretion . The normal rat brain could produce enzymes that mediate the conversion of this compound into processed variants similar to those in Alzheimer’s disease .

Result of Action

The action of this compound leads to several molecular and cellular effects. It contributes to the formation of amyloid fibrils in the rat brain, which are similar to those observed in Alzheimer’s disease . The peptide also induces neurodegeneration and apoptosis , leading to neuronal cell death . Moreover, it can impact peripheral immune responses , suggesting a role in neuroinflammation.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, factors in the rat brain might inhibit the fibrillar assembly of soluble this compound . Moreover, the peptide’s action can be modulated by alterations in membrane structure . Understanding these environmental influences could provide insights into the variability in the peptide’s action, efficacy, and stability.

Biochemische Analyse

Biochemical Properties

Amyloid beta-peptide (1-40) rat plays a significant role in biochemical reactions, particularly in the context of Alzheimer’s disease. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is generated from the amyloid precursor protein through sequential cleavage by beta-secretase and gamma-secretase . The peptide can aggregate to form oligomers and fibrils, which are associated with neurotoxicity. It also interacts with metal ions such as zinc and copper, which can influence its aggregation properties .

Cellular Effects

This compound has profound effects on various cell types and cellular processes. It can induce neuroinflammation, synapse loss, and neuronal cell death . The peptide influences cell signaling pathways, including those involving calcium homeostasis and oxidative stress. It can also affect gene expression and cellular metabolism, leading to altered cellular functions . In microglia, for example, this compound can trigger a proinflammatory response, increasing the production of cytokines such as TNF-alpha and IL-1beta .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to cell surface receptors, such as the N-methyl-D-aspartate (NMDA) receptor, leading to excitotoxicity . The peptide can also interact with membrane lipids, disrupting membrane integrity and function . Additionally, this compound can inhibit or activate enzymes involved in its own metabolism, such as neprilysin and insulin-degrading enzyme . These interactions can lead to changes in gene expression and protein synthesis, further contributing to its neurotoxic effects .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. The peptide is known to be relatively stable, but it can undergo degradation under certain conditions . Long-term studies have shown that this compound can lead to sustained neuroinflammation and neuronal damage . In vitro studies have demonstrated that the peptide can form stable oligomers and fibrils over time, which are associated with increased neurotoxicity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the peptide can have neurotrophic effects, promoting neuronal survival and growth . At higher doses, it can induce neurotoxicity, leading to neuronal cell death and cognitive deficits . Studies have shown that there is a threshold effect, where the peptide’s neurotoxic effects become more pronounced at higher concentrations . Additionally, high doses of this compound can lead to adverse effects such as astrogliosis and increased oxidative stress .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is generated from the amyloid precursor protein through the action of beta-secretase and gamma-secretase . The peptide can be degraded by enzymes such as neprilysin and insulin-degrading enzyme . It can also interact with metal ions, which can influence its aggregation and degradation . These interactions can affect metabolic flux and the levels of various metabolites in the brain .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It can be internalized by cells via endocytosis and transported to different cellular compartments . The peptide can also interact with transporters and binding proteins, which can influence its localization and accumulation . Studies have shown that this compound can accumulate in lysosomes and endosomes, where it can undergo degradation or aggregation .

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. The peptide is found in various cellular compartments, including the cytoplasm, endosomes, and lysosomes . It can also be localized to the cell membrane, where it can interact with membrane proteins and lipids . The localization of this compound can be influenced by post-translational modifications and targeting signals, which can direct it to specific cellular compartments .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of amyloid beta-peptide (1-40) rat typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

Coupling: Each amino acid is activated and coupled to the growing peptide chain.

Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling reaction.

Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of this compound involves large-scale SPPS, which is automated to increase efficiency and yield. The process is optimized to ensure high purity and consistency, which is crucial for research applications .

Analyse Chemischer Reaktionen

Types of Reactions

Amyloid beta-peptide (1-40) rat can undergo various chemical reactions, including:

Oxidation: This reaction can lead to the formation of disulfide bonds between cysteine residues.

Reduction: Reduction reactions can break disulfide bonds, leading to changes in the peptide’s structure.

Aggregation: The peptide can aggregate to form fibrils, a process that is central to its role in Alzheimer’s disease.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide and other peroxides.

Reducing Agents: Dithiothreitol (DTT) and beta-mercaptoethanol.

Aggregation Conditions: Physiological pH and temperature, presence of metal ions such as zinc and copper.

Major Products Formed

Oxidation: Formation of disulfide-linked dimers and higher-order oligomers.

Reduction: Monomeric peptide with free thiol groups.

Aggregation: Amyloid fibrils and plaques.

Wissenschaftliche Forschungsanwendungen

Amyloid beta-peptide (1-40) rat is used in various scientific research applications, including:

Neuroscience: Studying the mechanisms of neurodegeneration in Alzheimer’s disease.

Pharmacology: Screening potential therapeutic agents that can inhibit peptide aggregation.

Biochemistry: Investigating the peptide’s interactions with other biomolecules.

Toxicology: Assessing the peptide’s neurotoxic effects in vitro and in vivo

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Amyloid beta-peptide (1-42): Another variant of the amyloid beta-peptide, which is more prone to aggregation and is considered more toxic.

Amyloid beta-peptide (1-38): A shorter variant with different aggregation properties.

Uniqueness

Amyloid beta-peptide (1-40) rat is unique in its specific sequence and aggregation behavior, making it a valuable model for studying the early stages of amyloid plaque formation. Its relatively lower aggregation propensity compared to amyloid beta-peptide (1-42) allows for the investigation of initial aggregation events .

Eigenschaften

CAS-Nummer |

144409-98-3 |

|---|---|

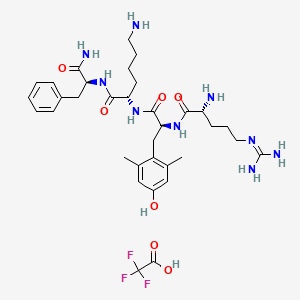

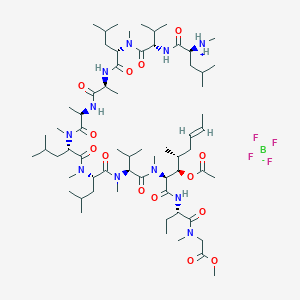

Molekularformel |

C190H291N51O57S |

Molekulargewicht |

4234 g/mol |

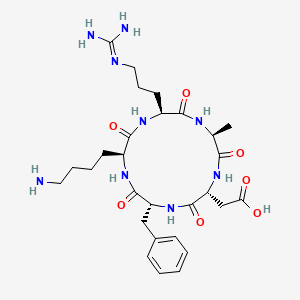

IUPAC-Name |

(4S)-5-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2R)-1-[[(2R)-1-[[2-[[(2R)-1-[[(2R)-4-amino-1-[[(2R)-6-amino-1-[[2-[[(2R)-1-[[(2R)-1-[[(2R)-1-[[2-[[(2R)-1-[[(2R)-1-[[(2R)-1-[[2-[[2-[[(2R)-1-[[(1R)-1-carboxy-2-methylpropyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxohexan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-[[(2S)-2-[(2-amino-3-carboxypropanoyl)amino]propanoyl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C190H291N51O57S/c1-25-101(19)155(184(292)207-87-140(250)213-121(68-93(3)4)172(280)223-120(63-67-299-24)170(278)235-149(95(7)8)182(290)205-82-136(246)201-83-142(252)234-151(97(11)12)187(295)239-154(100(17)18)189(297)298)241-188(296)156(102(20)26-2)240-159(267)103(21)210-137(247)84-202-161(269)113(52-39-41-64-191)219-177(285)129(77-135(195)245)229-181(289)133(90-243)216-141(251)88-206-183(291)150(96(9)10)236-180(288)131(79-148(263)264)230-168(276)118(57-61-144(255)256)218-158(266)105(23)212-171(279)125(72-108-48-35-29-36-49-108)227-174(282)126(73-109-50-37-30-38-51-109)232-186(294)153(99(15)16)238-179(287)122(69-94(5)6)225-164(272)114(53-40-42-65-192)220-166(274)116(55-59-134(194)244)221-176(284)128(75-111-81-199-92-209-111)228-165(273)115(54-43-66-200-190(196)197)224-185(293)152(98(13)14)237-169(277)119(58-62-145(257)258)222-173(281)124(71-107-46-33-28-34-47-107)214-138(248)86-204-163(271)132(89-242)233-178(286)130(78-147(261)262)231-175(283)127(74-110-80-198-91-208-110)215-139(249)85-203-162(270)123(70-106-44-31-27-32-45-106)226-167(275)117(56-60-143(253)254)217-157(265)104(22)211-160(268)112(193)76-146(259)260/h27-38,44-51,80-81,91-105,112-133,149-156,242-243H,25-26,39-43,52-79,82-90,191-193H2,1-24H3,(H2,194,244)(H2,195,245)(H,198,208)(H,199,209)(H,201,246)(H,202,269)(H,203,270)(H,204,271)(H,205,290)(H,206,291)(H,207,292)(H,210,247)(H,211,268)(H,212,279)(H,213,250)(H,214,248)(H,215,249)(H,216,251)(H,217,265)(H,218,266)(H,219,285)(H,220,274)(H,221,284)(H,222,281)(H,223,280)(H,224,293)(H,225,272)(H,226,275)(H,227,282)(H,228,273)(H,229,289)(H,230,276)(H,231,283)(H,232,294)(H,233,286)(H,234,252)(H,235,278)(H,236,288)(H,237,277)(H,238,287)(H,239,295)(H,240,267)(H,241,296)(H,253,254)(H,255,256)(H,257,258)(H,259,260)(H,261,262)(H,263,264)(H,297,298)(H4,196,197,200)/t101?,102?,103-,104+,105+,112?,113-,114+,115+,116+,117+,118-,119+,120-,121-,122+,123+,124+,125+,126+,127+,128+,129-,130+,131-,132+,133-,149-,150-,151-,152+,153+,154-,155-,156-/m1/s1 |

InChI-Schlüssel |

KBNPAOMRSZGNFV-BQEDMFEPSA-N |

SMILES |

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)NC(C(C)C)C(=O)NCC(=O)NCC(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(C)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(C(C)C)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)N)NC(=O)C(CC3=CNC=N3)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CC4=CC=CC=C4)NC(=O)CNC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(CC5=CNC=N5)NC(=O)CNC(=O)C(CC6=CC=CC=C6)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CC(=O)O)N |

Isomerische SMILES |

CCC(C)[C@H](C(=O)N[C@H](C(C)CC)C(=O)NCC(=O)N[C@H](CC(C)C)C(=O)N[C@H](CCSC)C(=O)N[C@H](C(C)C)C(=O)NCC(=O)NCC(=O)N[C@H](C(C)C)C(=O)N[C@H](C(C)C)C(=O)O)NC(=O)[C@@H](C)NC(=O)CNC(=O)[C@@H](CCCCN)NC(=O)[C@@H](CC(=O)N)NC(=O)[C@@H](CO)NC(=O)CNC(=O)[C@@H](C(C)C)NC(=O)[C@@H](CC(=O)O)NC(=O)[C@@H](CCC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC3=CNC=N3)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC5=CNC=N5)NC(=O)CNC(=O)[C@H](CC6=CC=CC=C6)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C)NC(=O)C(CC(=O)O)N |

Kanonische SMILES |

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)NC(C(C)C)C(=O)NCC(=O)NCC(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(C)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(C(C)C)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)N)NC(=O)C(CC3=CNC=N3)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CC4=CC=CC=C4)NC(=O)CNC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(CC5=CNC=N5)NC(=O)CNC(=O)C(CC6=CC=CC=C6)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CC(=O)O)N |

Sequenz |

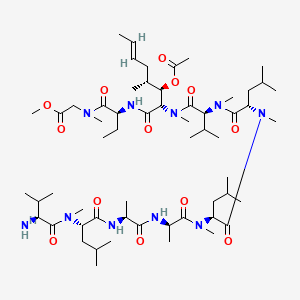

One Letter Code: DAEFGHDSGFEVRHQKLVFFAEDVGSNKGAIIGLMVGGVV |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.